molecular formula C6H10N4OS B6171996 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide CAS No. 2742652-88-4

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B6171996
CAS RN: 2742652-88-4
M. Wt: 186.2
InChI Key:
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Description

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide, also known as HMT, is a synthetic compound that has been studied for its potential applications in various scientific research fields. HMT is a thiazole-based compound with a hydrazine group attached to its nitrogen atom, which makes it a highly reactive compound. Its structure allows it to interact with other molecules and form strong covalent bonds, making it a useful tool for a variety of applications.

Scientific Research Applications

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst for a range of reactions, including the synthesis of polymers, the synthesis of organic compounds, and the production of hydrogen peroxide. It has also been studied for its potential use as a bioactive agent, as it has been shown to possess antibacterial and antifungal properties. Additionally, 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide has been studied for its potential applications in drug delivery, as it has been shown to be able to form stable complexes with a variety of drugs.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed that its hydrazine group is responsible for its reactivity, as it can form strong covalent bonds with other molecules. Additionally, 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide has been shown to interact with a variety of biomolecules, including proteins and nucleic acids, which suggests that it may be able to modulate the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide have not been extensively studied. However, it has been shown to possess antibacterial and antifungal properties, suggesting that it may be able to modulate the activity of certain bacterial and fungal species. Additionally, 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide has been shown to interact with a variety of biomolecules, suggesting that it may be able to modulate the activity of these molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide in laboratory experiments is its high reactivity, which allows it to form strong covalent bonds with other molecules. Additionally, its structure allows it to interact with a variety of biomolecules, making it a useful tool for a variety of applications. However, one limitation of using 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide in laboratory experiments is that its reactivity can lead to the formation of unwanted side products, which can complicate the results of the experiment.

Future Directions

The potential applications of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide are still being explored, and there are a number of potential future directions for research. These include further study of its antibacterial and antifungal properties, as well as its potential applications in drug delivery. Additionally, further research could be conducted into its potential applications in the synthesis of polymers and organic compounds, as well as its potential use as a catalyst for a range of reactions. Finally, further research could be conducted into its potential applications in the modulation of biomolecules, such as proteins and nucleic acids.

Synthesis Methods

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide is synthesized using a reaction between 2-hydrazino-N,N-dimethyl-1,3-thiazole-5-carboxylic acid and an amine, such as ethylenediamine or diethylenetriamine. The reaction is carried out in aqueous solution at a temperature of approximately 80 °C. The reaction results in the formation of a salt, which is then isolated and purified through a variety of techniques, including recrystallization, column chromatography, and thin-layer chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-bromo-N,N-dimethylthiazole-5-carboxamide with hydrazine hydrate in the presence of a base.", "Starting Materials": [ "2-bromo-N,N-dimethylthiazole-5-carboxamide", "hydrazine hydrate", "base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromo-N,N-dimethylthiazole-5-carboxamide in a suitable solvent (such as ethanol or DMF).", "Step 2: Add hydrazine hydrate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (such as sodium hydroxide or potassium hydroxide) to the reaction mixture to neutralize the HBr formed during the reaction.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from a suitable solvent (such as ethanol or methanol).", "Step 7: Dry the purified product under vacuum to obtain 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide as a white solid." ] }

CAS RN

2742652-88-4

Product Name

2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide

Molecular Formula

C6H10N4OS

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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